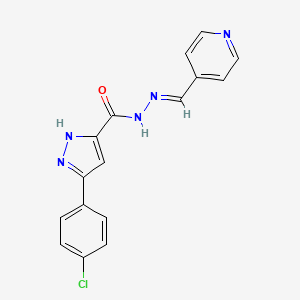

![molecular formula C11H14N2O3S B5537179 3-[(2-ethyl-1,3-thiazol-4-yl)methyl]-5,5-dimethyl-1,3-oxazolidine-2,4-dione](/img/structure/B5537179.png)

3-[(2-ethyl-1,3-thiazol-4-yl)methyl]-5,5-dimethyl-1,3-oxazolidine-2,4-dione

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Synthesis Analysis

- Preparation and Properties of 3-Ethyl-5:5-dimethyloxazolidine-2:4-dione : This study by Hook (1947) in Nature discusses the preparation method of a similar oxazolidine compound, which could offer insights into the synthesis of the compound (Hook, 1947).

Molecular Structure Analysis

- Synthesis and crystal structure of 4-ethyl-3-(4-methyl-1,2,3-thiadiazol-5-yl)-s-triazole-5-thione : This paper by Wawrzycka-Gorczyca and Siwek (2011) provides insights into the molecular structure of a similar compound, which could be relevant for understanding the structure of the compound (Wawrzycka-Gorczyca & Siwek, 2011).

Chemical Reactions and Properties

- Reinvestigation of the Thiazole Synthesis with Ethyl 3-Amino-2- [5-aryl-1,3,4-oxadiazol-2(3H)-ylidene]-3-thioxopropanoates and Related Reactions : This research by Paepke et al. (2009) in Zeitschrift für Naturforschung B explores the synthesis and properties of thiazole, which is closely related to the thiazolyl component of the compound (Paepke et al., 2009).

Physical Properties Analysis

- An experimental and theoretical approach to the molecular structure of 2-{4-[3-(2,5-dimethylphenyl)-3-methylcyclobutyl]thiazol-2-yl}isoindoline-1,3-dione : This paper by Özdemir, Dinçer, and Cukurovalı (2010) in the Journal of Molecular Modeling provides an in-depth analysis of a structurally similar compound, potentially shedding light on the physical properties of the compound (Özdemir et al., 2010).

Chemical Properties Analysis

- Characterization of Meldrum’s acid derivative 5-(5-Ethyl-1,3,4-thiadiazol-2-ylamino)methylene-2,2-dimethyl-1,3-dioxane-4,6-dione by Raman and FT-IR spectroscopy and DFT calculations : This study by Toledo et al. (2015) in the Journal of Molecular Structure characterizes a Meldrum’s acid derivative, providing useful information on the chemical properties that may be relevant to the compound (Toledo et al., 2015).

Scientific Research Applications

Preparation and Synthetic Applications

Synthesis and Chemical Properties : The compound has been synthesized through different methodologies, demonstrating its potential as a precursor in organic synthesis. For example, the preparation and properties of related oxazolidine derivatives have been explored to understand their chemical behavior and potential in synthesizing novel organic compounds. These studies lay the groundwork for using such compounds in more complex chemical syntheses, including the creation of polymers and pharmaceuticals (Hook, 1947; Ametamey & Heimgartner, 1990).

Ring Enlargements and Contractions : Detailed studies on the reaction of oxazolidine and thiazolidine derivatives with various reagents have highlighted mechanisms involving ring enlargements and contractions. These reactions are crucial for the synthesis of heterocyclic compounds, which are often key structures in pharmaceuticals and materials science (Ametamey & Heimgartner, 1990).

Green Synthesis Methods : Research has also focused on developing eco-friendly and efficient methods for synthesizing thiazolidine and oxazolidine derivatives. Such approaches are vital for sustainable chemistry, offering high yields and purity with minimal environmental impact. These methods utilize green catalysts and solvent-free conditions, emphasizing the importance of sustainable practices in chemical synthesis (Malla et al., 2015).

Polymer Science Applications : The incorporation of oxazolidine units into polymers has been explored for creating materials with unique properties. These studies involve the synthesis of photoactive polyamides containing oxazolidine units, highlighting the potential of such compounds in developing new materials for various applications, including coatings and electronic devices (Mallakpour & Rafiee, 2007).

Biomedical Research : Investigations into the cytotoxicity of poly(2-oxazolines) have shown that these polymers, related to oxazolidine derivatives, exhibit low cytotoxicity, making them suitable for biomedical applications. This research supports the use of such polymers in drug delivery systems and other medical devices, emphasizing their compatibility with living tissues (Kronek et al., 2011).

Future Directions

Thiazole derivatives have shown diverse biological activities, making them a promising scaffold for the development of new drugs . Future research could focus on the design and synthesis of new thiazole derivatives, including “3-[(2-ethyl-1,3-thiazol-4-yl)methyl]-5,5-dimethyl-1,3-oxazolidine-2,4-dione”, and the exploration of their biological activities.

properties

IUPAC Name |

3-[(2-ethyl-1,3-thiazol-4-yl)methyl]-5,5-dimethyl-1,3-oxazolidine-2,4-dione |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14N2O3S/c1-4-8-12-7(6-17-8)5-13-9(14)11(2,3)16-10(13)15/h6H,4-5H2,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LJUNJYBGVDJECA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=NC(=CS1)CN2C(=O)C(OC2=O)(C)C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14N2O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

254.31 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-[(2-Ethyl-1,3-thiazol-4-YL)methyl]-5,5-dimethyl-1,3-oxazolidine-2,4-dione | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![5-(cyclobutylmethyl)-2-[3-(4-morpholinyl)-3-oxopropyl]-5,6,7,8-tetrahydro-4H-pyrazolo[1,5-a][1,4]diazepine](/img/structure/B5537100.png)

![2-{[3-(4-chlorophenyl)-4-oxo-3,4-dihydro-2-quinazolinyl]thio}acetamide](/img/structure/B5537107.png)

![4-hydroxy-7-(4-methoxyphenyl)pyrido[3',2':4,5]thieno[3,2-d]pyrimidin-2(1H)-one](/img/structure/B5537141.png)

![N-[(2-chloro-3-pyridinyl)methyl]-N,3,5,7-tetramethyl-1H-indole-2-carboxamide](/img/structure/B5537143.png)

![8-[6-methyl-2-(methylamino)pyrimidin-4-yl]-2-(pyridin-3-ylmethyl)-2,8-diazaspiro[5.5]undecan-3-one](/img/structure/B5537151.png)

![(3R*,4R*)-3,4-dimethyl-1-[2-(4-methylbenzyl)benzoyl]pyrrolidin-3-ol](/img/structure/B5537173.png)

![3-{5-[(3-methyl-2-thienyl)methyl]-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazin-2-yl}propanoic acid](/img/structure/B5537183.png)

![2-[(4-benzyl-1-piperidinyl)methyl]-1H-isoindole-1,3(2H)-dione](/img/structure/B5537192.png)

![5-(3-fluorobenzylidene)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one](/img/structure/B5537198.png)

![isopropyl 4-[(4-methylbenzoyl)amino]benzoate](/img/structure/B5537200.png)